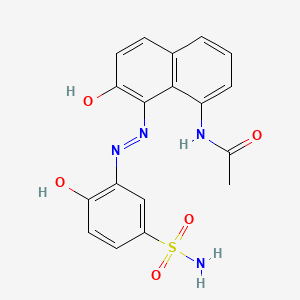

Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)-

Description

This compound is a complex azo dye derivative featuring an acetamide backbone linked to a naphthalenyl group substituted with hydroxyl and azo-functionalized phenyl moieties. The phenyl ring contains an aminosulfonyl (-SO₂NH₂) group at the 5-position and a hydroxyl (-OH) group at the 2-position, contributing to its polar and hydrogen-bonding capabilities . Its structure suggests applications in industrial dye chemistry, particularly in coordination complexes with metals like cobalt, as seen in Acid Blue 171 (CAS 51053-44-2), where it forms sodium cobaltate complexes .

Properties

CAS No. |

4472-49-5 |

|---|---|

Molecular Formula |

C18H16N4O5S |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]acetamide |

InChI |

InChI=1S/C18H16N4O5S/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27) |

InChI Key |

NNBUGSPAWSEUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the azo linkage between a hydroxy-substituted naphthalenyl amine and a sulfonamide-substituted phenol

- Introduction of the acetamide group on the naphthalenyl moiety

- Control of hydroxyl group positions and sulfonamide functionality

Stepwise Preparation

Based on available literature and patent insights, the preparation can be divided into key stages:

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization and Azo Coupling | Aromatic amine precursor, NaNO2, HCl, phenol derivative | Formation of azo bond between naphthalenyl and phenyl rings |

| 2 | Sulfonamide Introduction | Aminosulfonyl group introduced via sulfonation or substitution | Incorporation of aminosulfonyl group on phenyl ring |

| 3 | Acetamide Formation | Acetylation using acetic anhydride or acetyl chloride, base (e.g., triethylamine) | Conversion of amine or hydroxyl group to acetamide |

| 4 | Purification | Recrystallization, chromatography | Isolation of pure target compound |

Detailed Reaction Conditions

Azo Coupling: The diazotization of 7-amino-1-naphthol or related precursor is performed under acidic conditions (0-5 °C) using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-aminosulfonyl-2-hydroxyphenol at controlled pH to yield the azo compound.

Sulfonamide Group Introduction: The aminosulfonyl group is often introduced via sulfonation of the phenolic ring or by using pre-functionalized sulfonamide phenols in the azo coupling step.

Acetamide Group Formation: The acetamide moiety is typically introduced by acetylation of the amino group on the naphthalenyl ring using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or potassium carbonate. Reaction temperatures range from 0 °C to reflux depending on the reagents.

Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by preparative high-performance liquid chromatography (HPLC) using reverse phase columns with mobile phases containing acetonitrile, water, and acid modifiers (phosphoric or formic acid for MS compatibility).

Research Data and Results

Chromatographic Separation and Purification

A reverse-phase HPLC method has been developed for the compound, employing:

| Parameter | Details |

|---|---|

| Column | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid for MS) |

| Particle Size | 3 µm (for UPLC applications) |

| Application | Analytical and preparative separation, impurity isolation |

| Scalability | Suitable for pharmacokinetics and preparative scale |

This method allows efficient isolation of the compound and its impurities with high purity and reproducibility.

Yield and Purity

- Typical yields for the acetylation step range from 70% to 85% after purification.

- Purity assessed by HPLC and mass spectrometry confirms >98% purity.

- Spectroscopic characterization (NMR, IR, MS) validates the structural integrity of the compound.

Summary Table of Preparation Conditions

| Preparation Stage | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl, 0-5 °C | 0-5 °C | 30 min | - | Formation of diazonium salt |

| Azo Coupling | 5-(aminosulfonyl)-2-hydroxyphenol, pH 6-8 | Room temperature | 1-2 hours | 75-80 | Coupling to form azo compound |

| Acetylation | Acetic anhydride or acetyl chloride, base | 0 °C to reflux | 1-3 hours | 70-85 | Formation of acetamide group |

| Purification | Recrystallization or RP-HPLC | Ambient | Variable | - | Achieves >98% purity |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the azo linkage can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Features :

- Contains the same acetamide-naphthalenyl-azo-phenyl backbone but coordinated to cobalt in a bis-ligand configuration .

- The phenyl group retains the 5-aminosulfonyl and 2-hydroxyl substituents.

N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulphonyl]phenyl]azo]-1-naphthyl]acetamide (CAS 23104-75-8)

Structural Features :

Properties :

- Key Difference: The methylamino group may reduce hydrogen-bonding capacity, affecting dye-metal coordination efficiency .

Thiazole-Pyrazole Acetamide Derivatives (e.g., Compounds 8c, 8e, 8f)

Structural Features :

- Replace the naphthalenyl-azo-phenyl system with thiazole and pyrazole rings linked to acetamide .

- Example: 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) .

Dichlorophenyl Acetamide Derivatives (e.g., C19H17Cl2N3O2)

Structural Features :

Biological Activity

Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)-, a compound with the molecular formula C18H16N4O5S, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H16N4O5S

- Molecular Weight : 400.411 g/mol

- CAS Number : 4472-49-5

- InChI Key : NNBUGSPAWSEUQX-UHFFFAOYSA-N

The compound exhibits various biological activities primarily through its interaction with cellular pathways. Key mechanisms include:

- Antioxidant Activity : Acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : The compound has been shown to down-regulate pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions.

- Renoprotective Properties : Studies indicate that similar compounds can protect renal tissues from damage caused by oxidative stress and inflammation.

Biological Activity Data

Case Study 1: Renoprotection in Acute Kidney Injury

A study investigated the protective effects of N-(2-hydroxyphenyl)acetamide (NA-2) and its gold nanoparticle conjugate (NA-2-AuNPs) in a glycerol-induced acute kidney injury model. The results indicated that both compounds significantly reduced serum urea and creatinine levels while preserving renal histology. Notably, NA-2-AuNPs exhibited superior efficacy compared to NA-2 alone, highlighting the potential for enhanced therapeutic formulations .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research on the cytotoxic effects of acetamide derivatives revealed selective toxicity against various cancer cell lines. The compound was tested at different concentrations, showing significant inhibition of cell proliferation and induction of apoptosis in treated cells. This suggests a potential role for acetamide derivatives in cancer therapy .

Discussion

The biological activity of Acetamide, N-(8-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthalenyl)- is multifaceted, involving antioxidant and anti-inflammatory properties that could be harnessed for therapeutic applications. Its renoprotective effects are particularly promising for conditions associated with oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this acetamide-azo derivative, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves azo coupling between an aromatic amine (e.g., 5-aminosulfonyl-2-hydroxyphenyl) and a naphthol-acetamide precursor. Optimizing pH (6–8) and temperature (0–5°C) is critical to enhance coupling efficiency. Membrane separation technologies (e.g., diafiltration) can isolate intermediates, while process control simulations (e.g., Aspen Plus) help refine parameters like reagent stoichiometry and solvent selection .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what artifacts should researchers anticipate?

- Methodological Answer : Use UV-Vis spectroscopy to confirm azo bond formation (λmax ~450–550 nm) and LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) for purity assessment. FT-IR can identify sulfonamide (SO₂NH₂) and hydroxyl (-OH) groups. Common artifacts include solvent-induced shifts in NMR (e.g., DMSO-d₆ interactions with phenolic -OH) and photodegradation during UV-Vis analysis. Store samples in amber vials under inert gas to mitigate degradation .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound's sulfonamide and hydroxyl groups. For stability testing, use buffered aqueous solutions (pH 4–7) to mimic physiological conditions. Monitor hydrolysis via HPLC with diode-array detection, noting that acidic conditions may cleave the azo bond .

Advanced Research Questions

Q. How can computational chemistry predict azo coupling efficiency and guide experimental synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states during diazo formation and coupling. Machine learning algorithms trained on reaction databases (e.g., Reaxys) can predict optimal substituent effects on coupling rates. Experimental validation via microreactor setups with in-line UV monitoring ensures rapid feedback between computed and observed yields .

Q. What strategies resolve contradictions in thermal vs. photolytic degradation data for azo-linked acetamides?

- Methodological Answer : Contradictions arise from varying experimental setups. For thermal stability, use thermogravimetric analysis (TGA) under nitrogen to avoid oxidative interference. For photolysis, employ controlled UV chambers (e.g., λ=365 nm) with actinometry to quantify light exposure. Cross-validate degradation pathways using high-resolution mass spectrometry (HRMS) to identify fragment ions (e.g., sulfonic acid cleavage products) .

Q. How does the sulfonamide group influence the compound’s chelation properties in metal-ion sensing applications?

- Methodological Answer : The sulfonamide moiety acts as a weak Lewis base, enabling selective binding to transition metals (e.g., Cu²⁺, Fe³⁺). Titration experiments with ICP-MS quantification and Job’s plot analysis determine stoichiometry. Competitive binding assays (e.g., EDTA addition) assess specificity. Theoretical studies using molecular docking (e.g., AutoDock Vina) model metal-ligand interactions .

Q. What advanced separation techniques purify this compound from by-products with similar polarity?

- Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) separates isomers. For large-scale purification, simulated moving bed (SMB) chromatography with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) improves resolution. Monitor fractions via LC-TOF-MS to track target m/z .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to identify misassignments. Use principal component analysis (PCA) on degradation datasets to isolate variables (e.g., temperature, light intensity) causing discrepancies .

- Experimental Design : Prioritize DoE (Design of Experiments) frameworks (e.g., Box-Behnken) to explore multifactorial interactions in synthesis and stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.